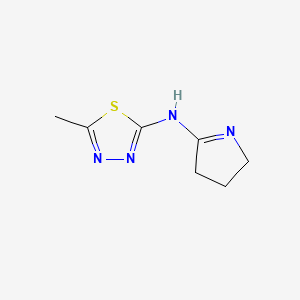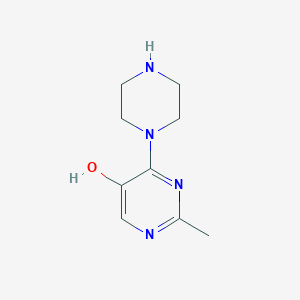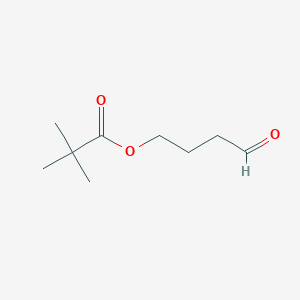
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with a suitable α,β-unsaturated carbonyl compound, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,3,4-Thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro or tetrahydro derivatives, and various substituted thiadiazole compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Industry: Used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with the growth and development of target organisms.
作用機序
The mechanism of action of 1,3,4-thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- varies depending on its specific application. In medicinal chemistry, it may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function, thereby disrupting metabolic pathways.
Interacting with DNA: Intercalating into DNA strands and interfering with replication and transcription processes.
Modulating Receptors: Binding to specific receptors on cell surfaces and altering signal transduction pathways.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole: The parent compound, which lacks the N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- substituent.
2-Amino-1,3,4-thiadiazole: A simpler derivative with an amino group at the 2-position.
5-Methyl-1,3,4-thiadiazole-2-amine: A closely related compound with a methyl group at the 5-position and an amino group at the 2-position.
Uniqueness
1,3,4-Thiadiazol-2-amine, N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- is unique due to the presence of both the thiadiazole ring and the N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl- substituent. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
特性
分子式 |
C7H10N4S |
|---|---|
分子量 |
182.25 g/mol |
IUPAC名 |
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H10N4S/c1-5-10-11-7(12-5)9-6-3-2-4-8-6/h2-4H2,1H3,(H,8,9,11) |
InChIキー |
GEXJSJUGQAGQMH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)NC2=NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)



![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)






![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)

